Jatrorrhizine

Descripción

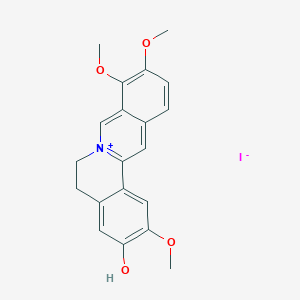

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.HI/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWLOJDPSVFYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168-00-9 | |

| Record name | Jatrorrhizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Botanical Sources and Natural Occurrence of Jatrorrhizine

Distribution Across Plant Families and Genera

Jatrorrhizine is found across a diverse range of plant families. nih.gov It is notably present in the Annonaceae, Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae families. nih.gov Many of the plant species within these families have a long history of use in traditional and folk medicine. nih.gov The compound is a major bioactive component in numerous genera, including Berberis, Mahonia, Tinospora, Corydalis, Coptis, and Phellodendron. researchgate.net Protoberberine alkaloids, including this compound, are recognized as significant constituents in these plants. nih.gov

Key Medicinal Plant Species as Sources

Several medicinal plants are primary sources of this compound. These plants are often utilized for their rich alkaloid content in various traditional medicinal practices.

Berberis Species (e.g., Berberis vernae)

This compound is a known constituent of various Berberis species. nih.gov The bark of Berberis vernae is a notable source of this alkaloid, along with other compounds like berberine (B55584), palmatine (B190311), and magnoflorine (B1675912). nih.govjst.go.jp Research comparing four different Berberis species revealed that the this compound content in Berberis vernae was significantly higher than in Berberis dictyophylla and Berberis kansuensis. jst.go.jp

Coptis Species (e.g., Coptis chinensis, Coptis teeta)

The genus Coptis is a well-documented source of this compound. nih.gov Coptis chinensis and Coptis teeta, both significant in traditional Chinese medicine, contain this alkaloid. nih.govresearchgate.netxiahepublishing.com The rhizomes of Coptis species are particularly rich in a variety of isoquinoline (B145761) alkaloids, including this compound. pensoft.net

Studies have shown variations in alkaloid content among different Coptis species. For instance, while Coptis chinensis contains this compound, it has comparatively lower levels than Coptis deltoidea. xiahepublishing.com Conversely, Coptis teeta has been found to have high concentrations of this compound. xiahepublishing.comhorizonepublishing.com One study reported this compound levels in wild Coptis teeta to be between 6.07 and 7.76 mg/g. researchgate.net Another analysis confirmed that Coptis deltoidea rhizomes had the highest concentration of this compound when compared to Coptis chinensis and Coptis teeta. horizonepublishing.com

Interactive Table: this compound Content in Coptis Species

| Species | This compound Content (mg/g) | Other Major Alkaloids |

| Coptis chinensis | 3.34–6.45 researchgate.net | Berberine, Coptisine (B600270), Palmatine, Epiberberine, Columbamine researchgate.net |

| Coptis teeta | 6.07–8.43 xiahepublishing.comresearchgate.net | Berberine, Coptisine, Palmatine, Epiberberine, Columbamine xiahepublishing.comresearchgate.net |

| Coptis deltoidea | 7.27–11.03 xiahepublishing.comresearchgate.net | Berberine, Coptisine, Palmatine, Epiberberine, Columbamine xiahepublishing.comresearchgate.net |

Tinospora Species (e.g., Tinospora sagittata, Tinospora cordifolia, Tinospora capillipes)

This compound is present in several species of the genus Tinospora. nih.gov Tinospora sagittata, Tinospora cordifolia, and Tinospora capillipes are all documented sources of this compound. nih.gov Alkaloids such as this compound, palmatine, and magnoflorine have been isolated from Tinospora cordifolia. nih.govtaylorandfrancis.com

Phellodendron Species (e.g., Phellodendron amurense, Phellodendron chinense)

The bark of Phellodendron trees is another significant source of this compound. researchgate.net Both Phellodendron amurense and Phellodendron chinense are known to contain this alkaloid. researchgate.nettaylorandfrancis.com this compound is considered one of the major bioactive compounds in Phellodendron amurense. mdpi.comdoaj.org The bark of this tree contains other alkaloids as well, including palmatine and phellodendrine. wikipedia.org

Corydalis Species (e.g., Corydalis yanhusuo)

This compound has been isolated from the tubers of Corydalis yanhusuo. nih.govnih.gov This plant is a source of various isoquinoline alkaloids, and research has shown that quaternary protoberberines, including this compound, are found in higher concentrations in the bulb tissue. researchgate.net Other alkaloids identified in Corydalis yanhusuo include tetrahydropalmatine, corydaline, protopine, berberine, palmatine, and coptisine. nih.gov

Variations in this compound Content Across Plant Tissues

The concentration and distribution of this compound are not uniform throughout the plant; significant variations exist across different tissues such as roots, stems, and leaves. Research indicates that the accumulation of this alkaloid is often highest in the underground parts of the plant, such as the roots and rhizomes, compared to the aerial parts.

Detailed research findings have consistently shown that roots are a primary site for the biosynthesis and storage of this compound in many plant species. nih.gov In Mahonia plants, for example, the levels of several alkaloids, including this compound, were found to be markedly higher in the roots compared to the stems and leaves. nih.gov This suggests that alkaloid biosynthesis is a key function of Mahonia roots. nih.gov Similarly, a study on various Berberis species determined that the content of this compound, along with other alkaloids like berberine and palmatine, showed obvious differences between various plant parts, with roots and bark generally containing higher concentrations. nih.gov

In Tinospora cordifolia, the highest concentration of this compound is found in the root extract. tandfonline.com The stems and leaves also contain the compound, but typically in lower amounts. rjpponline.orgnih.gov Research has also demonstrated the presence of this compound in tissue cultures of T. cordifolia, although at lower levels than in the field-grown plant's roots. tandfonline.com For instance, the root extract of a field-grown plant contained 0.598% dry weight of this compound, while callus cultures and suspension cultures derived from stem explants contained 0.268% and 0.427% dry weight, respectively. tandfonline.com

Studies on Mahonia breviracema have provided specific quantitative data on this distribution. Under certain light conditions (I50), the concentration of this compound in the stems was measured at 15.71 mg/g, while in the roots it was 10.84 mg/g. core.ac.uk In contrast, the leaves had a significantly lower concentration, ranging from 0.35 to 0.65 mg/g. core.ac.uk This highlights a clear hierarchical distribution of the compound within the plant.

In some cases, this compound accumulation can be more prominent in the stems. For example, in tetraploid specimens of Phellodendron amurense, this compound was found to accumulate specifically in the stems. mdpi.com Generally, in most Berberis species, the roots and stems are the primary parts used for medicinal purposes due to their higher alkaloid content. bioline.org.br The distribution pattern underscores the importance of selecting the appropriate plant tissue to obtain the highest yield of this compound.

Data on this compound Content in Plant Tissues

Table 1: this compound Content in Tinospora cordifolia

| Plant Part/Culture Type | This compound Content (% dry weight) |

|---|---|

| Root (Field Plant) | 0.598% |

| Suspension Culture (Cells) | 0.427% |

| Callus Culture | 0.268% |

Data sourced from a study on protoberberine alkaloids from callus and cell suspension cultures of Tinospora cordifolia. tandfonline.com

Table 2: this compound Content in Mahonia breviracema Under Different Light Intensities| Plant Tissue | Light Intensity | This compound Concentration (mg/g) |

|---|---|---|

| Roots | I30 | 10.83 |

| Roots | I50 | 10.84 |

| Stems | I30 | 13.49 |

| Stems | I50 | 15.71 |

| Leaves | Not Specified | 0.35 - 0.65 |

Data sourced from a study on the alkaloid content of Mahonia breviracema. core.ac.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Berberine |

| Palmatine |

| Columbamine |

| Tetrandrine |

| Magnoflorine |

| Phellodendrine |

Biosynthetic Pathways and Metabolic Engineering of Jatrorrhizine

Elucidation of the Isoquinoline (B145761) Alkaloid Biosynthetic Backbone

The synthesis of jatrorrhizine is rooted in the core isoquinoline alkaloid pathway, a foundational metabolic route that gives rise to a wide spectrum of structurally diverse molecules.

Role of (S)-Reticuline as a Central Intermediate

(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast number of benzylisoquinoline alkaloids (BIAs), including this compound. nih.govnih.gov Its formation from two molecules derived from tyrosine—dopamine and 4-hydroxyphenylacetaldehyde—represents a key convergence in the pathway. oup.comresearchgate.net From this central hub, the biosynthetic pathways diverge to create various classes of alkaloids, such as morphine, sanguinarine, and the protoberberines. oup.commdpi.com The critical position of (S)-reticuline makes it a prime target for metabolic engineering strategies aimed at increasing the yield of specific alkaloids. nih.govnih.gov In the medicinal plant Coptis chinensis, a known producer of this compound, (S)-reticuline is the precursor to several major alkaloids, including berberine (B55584), coptisine (B600270), palmatine (B190311), and columbamine. mdpi.com

Formation of (S)-Scoulerine

The conversion of (S)-reticuline into (S)-scoulerine marks the first committed step in the biosynthesis of protoberberine alkaloids. nih.gov This crucial transformation is catalyzed by the berberine bridge enzyme (BBE), which masterfully constructs the distinctive C-ring of the protoberberine framework. nih.govfrontiersin.org Following its formation, (S)-scoulerine serves as a common precursor for a wide array of protoberberine alkaloids. oup.com It is understood that the biosynthesis of this compound proceeds through (S)-scoulerine, positioning this intermediate as a vital crossroads in the pathway. nih.gov

Advanced Research on this compound-Specific Biosynthetic Steps

While the initial pathway leading to (S)-scoulerine is well-documented, the precise enzymatic reactions that finalize the synthesis of this compound have been an area of active investigation. Recent breakthroughs have illuminated the unique demethylation and methylation events that characterize the terminal steps of its formation.

Proposed Demethylation and Methylation Reactions (e.g., 3-O-demethylation, 2-O-methylation, 9-O-methylation)

A central puzzle in the biosynthesis of this compound has been the origin of its distinct methylation pattern. An early hypothesis proposed that this compound could be synthesized from (S)-scoulerine via a sequence of 3-O-demethylation, 2-O-methylation, and 9-O-methylation. nih.gov Supporting this idea, research has confirmed the feasibility of demethylation reactions in alkaloid biosynthesis. nih.govnih.gov More recent and detailed studies have revealed that the biosynthetic pathway to this compound actually branches off from the demethylation of (S)-tetrahydrocolumbamine. oup.com This demethylated intermediate then undergoes a subsequent 2-O-methylation and an oxidation step to yield the final this compound molecule. oup.com

Enzymatic Catalysis in this compound Biosynthesis (e.g., CcOMT1, CcTHBO)

Recent scientific efforts have successfully identified and characterized specific enzymes from Coptis chinensis that are responsible for the concluding steps in the biosynthesis of this compound. oup.com These include a 2-O-methyltransferase, named CcOMT1, and a flavin-dependent oxidase, designated CcTHBO. oup.comresearchgate.net These enzymes catalyze the 2-O-methylation and the oxidation of the C-ring, respectively. oup.comnih.gov In a more detailed view, CcOMT1 is capable of methylating demethyl-tetrahydrocolumbamine to generate (S)-tetrahydrothis compound, while CcTHBO can oxidize the same substrate to produce demethyleneberberine (B150084). oup.com Both of these products can then be efficiently converted into this compound. oup.com

Interchangeability of Reaction Sequences (e.g., ring-C oxidation and C-3 methylation)

A fascinating aspect of this compound biosynthesis is the inherent flexibility in the ordering of the final enzymatic steps. oup.com Scientific evidence has demonstrated that the sequence of ring-C oxidation and what was previously referred to as C-3 methylation (now understood as C-2 methylation of the demethylated precursor) can be interchangeable. oup.comnih.gov For example, (S)-tetrahydrothis compound can be directly oxidized by CcTHBO to produce this compound. oup.com In an alternative sequence, demethyleneberberine can be methylated by CcOMT1 to also yield this compound. oup.com This interchangeability underscores the remarkable versatility of the underlying biosynthetic network. oup.com

Genetic and Transcriptomic Approaches to Pathway Characterization

The elucidation of the this compound biosynthetic pathway has been significantly advanced through genetic and transcriptomic studies, particularly in plants from the Coptis genus, which are known producers of this alkaloid. nih.govnih.gov

Identification of Unigenes Encoding Biosynthetic Enzymes

Transcriptome analysis has been a powerful tool for discovering the genes that encode the enzymes responsible for synthesizing this compound and other related benzylisoquinoline alkaloids (BIAs). nih.govfrontiersin.org By comparing the transcriptomes of different tissues (e.g., roots and leaves) from high-producing plants like Coptis teeta and Coptis chinensis, researchers have identified numerous unigenes—parts of genes expressed as RNA—that are potentially involved in the BIA biosynthesis pathway. nih.govfrontiersin.orgfrontiersin.org

In comprehensive studies of C. teeta and C. chinensis, 53 and 52 unigenes, respectively, were identified as encoding enzymes potentially involved in BIA biosynthesis. nih.govfrontiersin.orgfrontiersin.org These analyses have helped to further characterize the previously ill-defined aspects of this compound biosynthesis. frontiersin.org Key enzymes identified through this approach are crucial for the steps leading to the formation of this compound's precursors. For instance, the biosynthesis of the central intermediate (S)-reticuline is a critical branch point. nih.gov From there, (S)-scoulerine is formed, which is a direct precursor in the pathway. nih.gov A vital enzyme in this conversion is scoulerine (B1208951) 9-O-methyltransferase (SOMT), which specifically targets (S)-scoulerine to produce (S)-tetrahydrocolumbamine. nih.govfrontiersin.org

Subsequent transcriptome analyses have identified dozens of differentially expressed genes (DEGs) related to the isoquinoline alkaloid pathway, providing a rich resource for mining the specific genes involved in this compound synthesis. nih.gov

Table 1: Selected Unigenes Identified in BIA Biosynthesis Relevant to this compound

| Enzyme Name | Gene Abbreviation | Function in Pathway | Source Organism(s) | Reference |

|---|---|---|---|---|

| (S)-Norcoclaurine 6-O-methyltransferase | 6OMT | Catalyzes the O-methylation of (S)-norcoclaurine to yield (S)-coclaurine, an early precursor. | Coptis chinensis | nih.gov |

| (S)-Scoulerine 9-O-methyltransferase | SOMT | Specifically methylates (S)-scoulerine to form (S)-tetrahydrocolumbamine, a key step towards this compound. | Coptis teeta | nih.govfrontiersin.org |

| Berberine bridge enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine, a pivotal step leading to protoberberine alkaloids. | Coptis chinensis | nih.gov |

| Columbamine O-methyltransferase | CoOMT | Involved in the methylation steps of protoberberine alkaloid synthesis. | Coptis chinensis | nih.gov |

Correlation of Gene Expression with Alkaloid Accumulation

A direct link between the expression levels of biosynthetic genes and the concentration of alkaloids has been established through correlation analysis. nih.govpeerj.com Studies have shown that the accumulation of this compound in different plant tissues or at different growth stages corresponds with the transcriptional activity of specific pathway genes. nih.govnih.gov

In Coptis chinensis, the rhizomes contain the highest concentration of this compound and other BIAs compared to leaves, petioles, and roots. nih.govnih.gov Transcriptomic analysis revealed that the expression of certain transcription factors, such as those from the AP2/ERF family, is highly correlated with the tissue-specific accumulation of these alkaloids. nih.gov Specifically, 11 genes from this family exhibited a positive correlation (R-value > 0.9, P < 0.05) with the accumulation of this compound. nih.gov

Furthermore, analyses comparing Coptis chinensis from different geographical locations identified several differentially expressed enzymes, including polyphenol oxidase and tyrosine decarboxylase, which may account for the observed variations in alkaloid content. peerj.com A study on C. chinensis at different growth years found that the content of this compound, along with other alkaloids like coptisine and magnoflorine (B1675912), was correlated with almost all 36 identified differentially expressed genes in the pathway. nih.gov This strong correlation underscores that the regulation of gene expression is a key factor in determining the yield of these compounds. nih.gov

Table 2: Correlation Between Gene Expression and this compound Accumulation

| Gene/Gene Family | Finding | Organism | Reference |

|---|---|---|---|

| AP2/ERF Transcription Factors | 11 genes showed a strong positive correlation (R > 0.9) with this compound content in various tissues. | Coptis chinensis | nih.gov |

| Differentially Expressed Genes (DEGs) | This compound content was highly correlated with 36 DEGs in the isoquinoline alkaloid pathway between 2- and 4-year-old plants. | Coptis chinensis | nih.gov |

| Pathway Enzymes (e.g., PPO, TYDC) | Differential expression of key enzymes was linked to variations in alkaloid content among different biotopes. | Coptis chinensis | peerj.com |

Biotechnological Strategies for Enhanced Production

The limited availability of this compound from natural plant sources has driven the development of biotechnological methods for its production. nih.govresearchgate.net These strategies leverage the genetic information from pathway characterization to engineer microorganisms for efficient and scalable synthesis. nih.gov

Heterologous Expression Systems (e.g., Yeast Platforms)

Heterologous expression, which involves transferring the genetic machinery for a biosynthetic pathway into a host organism like yeast, is a promising strategy for producing complex plant-derived compounds. researchgate.netmdpi.com Yeast, particularly Saccharomyces cerevisiae, is an ideal platform due to its well-understood genetics, rapid growth, and suitability for large-scale fermentation. mdpi.commdpi.com

The production of this compound in a microbial host begins with the synthesis of the key precursor, (S)-reticuline. nih.gov Significant progress has been made in engineering yeast to produce high levels of this intermediate. nih.gov The subsequent steps in the pathway to this compound, however, remain a challenge. nih.gov The identification of candidate genes from plants like Coptis species provides the necessary components for reconstructing the downstream pathway in yeast. nih.govfrontiersin.org By introducing the genes for enzymes like berberine bridge enzyme (BBE) and scoulerine 9-O-methyltransferase (SOMT) into an (S)-reticuline-producing yeast strain, it is theoretically possible to channel metabolic flux towards this compound. frontiersin.orgnih.gov

Targeted Biosynthesis via Synthetic Biology

Synthetic biology offers a suite of powerful tools to precisely control and optimize metabolic pathways for the targeted production of compounds like this compound. hudsonlabautomation.comfrontiersin.org This approach goes beyond simple heterologous expression and involves the rational design and refactoring of biosynthetic pathways to enhance efficiency and yield. frontiersin.org

The core of this strategy is the identification and use of key biosynthetic genes, which are then assembled into optimized expression cassettes for a microbial host. nih.govfrontiersin.org Synthetic biology allows for the fine-tuning of enzyme expression levels to prevent the accumulation of toxic intermediates and to overcome metabolic bottlenecks. researchgate.netnih.gov For complex pathways like that of this compound, this could involve modulating the copy number of specific genes or using promoters of varying strengths to balance the flow of metabolites. mdpi.com

By combining genes from different organisms or using engineered enzyme variants, synthetic biology can create novel pathways that may be more efficient than the native plant system. anr.fr This approach has the potential to not only produce this compound but also to generate novel analogues with potentially new or improved bioactive properties. anr.fr The ultimate goal is to create a robust microbial cell factory capable of converting simple sugars into high-value alkaloids. researchgate.net

Extraction, Isolation, and Purification Methodologies for Jatrorrhizine

Conventional Chromatographic Separations

Traditional chromatographic methods are foundational to the purification of jatrorrhizine from crude plant extracts, separating it from other phytochemicals based on its physicochemical properties.

Open column chromatography is a standard technique for the purification of natural products. Sephadex LH-20, a hydroxypropylated, cross-linked dextran, is a frequently used stationary phase that exhibits both hydrophilic and lipophilic properties. nih.gov This dual nature allows it to swell in both water and various organic solvents, making it versatile for separating a wide range of compounds. nih.gov The separation on Sephadex LH-20 is primarily based on molecular size, where larger molecules elute before smaller ones, but it can also involve partition chromatography depending on the solvent system employed. mdpi.comresearchgate.net For the isolation of alkaloids like this compound, this method provides an effective means of purification from complex mixtures.

Flash column chromatography is an air-pressure accelerated version of conventional column chromatography, designed for rapid and efficient separation of compounds. mdpi.com This technique has been successfully applied to the isolation of this compound and the structurally similar alkaloid, berberine (B55584), from the stem bark of Mahonia x media 'Winter Sun'. google.com The process involves applying the plant extract to a column and using positive pressure to push the solvent through the stationary phase, thereby speeding up the elution and separation of the desired compounds. mdpi.comgoogle.com

The success of chromatographic separation heavily relies on the selection of an appropriate stationary phase and solvent system. The separation of this compound from co-occurring alkaloids like berberine can be particularly challenging due to their structural similarities. A key innovation in this area is the use of a modified stationary phase that exploits the chemical properties of this compound. As an acidic alkaloid, this compound's retention on a chromatographic column can be manipulated. google.com By employing a base-treated silica (B1680970) gel, specifically silica gel loaded with 10% w/w sodium carbonate, the acidic this compound is more strongly retained. google.com This allows for the initial elution of berberine, followed by the elution of this compound after adjusting the mobile phase, leading to an effective and straightforward separation. google.com

Table 1: Conventional Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Principle of Separation | Application Example |

|---|---|---|---|

| Open Column Chromatography | Sephadex LH-20 | Molecular size exclusion and partition chromatography | General purification of alkaloids from plant extracts. |

| Flash Column Chromatography | Silica Gel | Adsorption chromatography | Isolation of this compound and berberine from Mahonia x media 'Winter Sun'. google.com |

| Optimized Flash Chromatography | Base-treated Silica Gel (10% w/w Na2CO3) | Differential acidity and adsorption | Selective retention and separation of this compound from berberine. google.com |

Advanced Extraction Technologies

Modern extraction techniques are increasingly focused on improving efficiency, reducing costs, and minimizing environmental impact. These advanced methods offer considerable benefits over conventional approaches for obtaining this compound.

Acid-base extraction is a form of liquid-liquid extraction that separates compounds based on their acidic or basic properties. nih.govnih.gov A patented method for preparing this compound employs this principle effectively. consensus.app The procedure begins with the pulverization of the source medicinal material, followed by reflux extraction using an acidic water-based solvent, such as a 0.1%-2% solution of an acid like hydrochloric acid or sulfuric acid in water, ethanol, or methanol. consensus.app This acidic environment protonates the this compound molecule, enhancing its solubility in the aqueous phase. nih.govconsensus.app After the initial extraction and solvent recovery, the extract undergoes further purification by an acid-base solvent method, which can yield this compound with a purity exceeding 80%. consensus.app This approach is noted for its high efficiency, short duration, and cost-effectiveness, positioning it as a viable method for industrial-scale production. consensus.app

Deep Eutectic Solvents (DES) represent a class of green solvents that are gaining attention as sustainable alternatives to volatile organic solvents. These solvents are formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a melting point lower than that of its individual components.

A collaborative extraction strategy utilizing a DES in conjunction with an organic solvent has been developed for the phytoconstituents of Coptis chinensis Franch. google.com In this study, a 50% aqueous solution of a DES composed of choline (B1196258) chloride and urea (B33335) (in a 1:2 molar ratio) proved highly effective for extracting this compound and other alkaloids. google.com The extraction was enhanced by ultrasonication at a power of 150 W and a temperature of 60°C for 15 minutes. This DES-based method demonstrated superior extraction efficiency for this compound, berberine, palmatine (B190311), and magnoflorine (B1675912) when compared to traditional ultrasonic and water bath reflux extractions. google.com Specifically, the extraction yield for this compound was recorded at 17.98 μg/mL. This integrated approach allows for the efficient extraction of water-soluble alkaloids, followed by the extraction of water-insoluble compounds from the plant residue with an organic solvent, ensuring a comprehensive and efficient recovery of bioactive molecules. google.com

Table 2: Advanced Extraction Methods for this compound

| Technology | Principle | Key Parameters | Reported Outcome |

|---|---|---|---|

| Acid-Base System Solvent Extraction | Leverages the basicity of this compound for selective solubilization. nih.govconsensus.app | Reflux extraction with 0.1%-2% acidic aqueous solvent. consensus.app | This compound purity >80%. consensus.app |

| Deep Eutectic Solvent (DES) Collaborative Extraction | Employs a green solvent (DES) to improve extraction efficiency, often enhanced by ultrasonication. google.com | DES: Choline chloride:urea (1:2); 50% aqueous solution; Ultrasonic Power: 150 W; Temperature: 60 °C; Time: 15 min. google.com | This compound extraction yield of 17.98 μg/mL from Coptis chinensis. google.com |

Analytical and Quantification Methodologies for Jatrorrhizine

Spectrophotometric Determination Techniques

Spectrophotometry offers a straightforward and accessible method for the quantification of Jatrorrhizine, particularly in less complex mixtures. This technique is based on the principle that this compound absorbs light at a specific wavelength. For instance, in extracts from Berberis julianae Schneid cell cultures, this compound can be directly quantified by measuring its absorbance at a wavelength of 430 nm. plantscience.cn

Another common spectrophotometric approach involves a reaction with a reagent to form a colored complex that can be measured. One such method uses bromocresol green (BCG), which reacts with alkaloids like this compound to form a yellow complex that is extractable with chloroform. thaiscience.info The absorbance of this complex is then measured to determine the total alkaloid concentration. thaiscience.info While simple and cost-effective, spectrophotometric methods can sometimes lack specificity and may be prone to interference from other compounds in the sample that absorb at similar wavelengths. thaiscience.infohu.edu.jo

Chromatographic Quantification Methods

Chromatographic methods provide higher specificity and are capable of separating this compound from other related alkaloids and matrix components, allowing for more accurate quantification.

Thin Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) combined with densitometry is a valuable tool for the quantitative analysis of this compound. longdom.org This method involves spotting the sample on a TLC plate, developing it with a suitable mobile phase to separate the components, and then quantifying the amount of this compound by scanning the plate with a densitometer at a specific wavelength. longdom.org

For example, a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous estimation of this compound, Palmatine (B190311), and Magnoflorine (B1675912) in Stephania glabra tuber extracts utilized a mobile phase of ethyl acetate‒formic acid‒glacial acetic acid‒water (100:11:11:26, v/v). ijrti.org The separated spots were then scanned at 254 nm and 366 nm for quantification. ijrti.org In another study, this compound was determined by reflective absorption scanning at a wavelength of 450 nm after separation on a TLC plate. plantscience.cn HPTLC methods have been validated according to ICH guidelines, demonstrating good linearity, precision, and accuracy for the quantification of this compound. ijrti.org

Table 1: HPTLC-Densitometry Methods for this compound Quantification

| Plant/Matrix | Mobile Phase | Detection Wavelength | Reference |

| Stephania glabra | Ethyl acetate‒formic acid‒glacial acetic acid‒water (100:11:11:26, v/v) | 254 nm and 366 nm | ijrti.org |

| Berberis julianae | Not specified | 450 nm (reflective absorption) | plantscience.cn |

| Coptis species | Not specified | Not specified | nih.gov |

| Berberis aristata | Ethyl acetate‒formic acid‒glacial acetic acid‒water (100:11:11:26, V/V) | 254 nm and 366 nm | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a widely used and robust method for the quantification of this compound. A PDA detector offers the advantage of acquiring the entire UV-visible spectrum for each peak, which aids in peak identification and purity assessment. shimadzu.com

Several HPLC-UV/PDA methods have been developed for the simultaneous determination of this compound and other alkaloids in plant extracts. For instance, a method for analyzing Berberis julianae Schneid extracts employed a reversed-phase ODS column with a mobile phase consisting of a phosphoric acid-acetonitrile system and detection at 346 nm. plantscience.cn Another validated UHPLC-PDA method for Berberis aristata used a gradient elution with 0.1% trifluoroacetic acid in water and acetonitrile (B52724), with detection at 280 nm. akjournals.com HPLC methods are valued for their high resolution, sensitivity, and reproducibility in quantifying this compound.

Table 2: HPLC-UV/PDA Methods for this compound Quantification

| Plant/Matrix | Column | Mobile Phase | Detection Wavelength | Reference |

| Berberis julianae | ODS reversed-phase | Phosphoric acid-acetonitrile system | 346 nm | plantscience.cn |

| Berberis aristata | Phenomenex Luna C8 | 0.1% trifluoroacetic acid in water and acetonitrile (gradient) | 280 nm | akjournals.com |

| Haedoksamul-tang | SunFire® C18 | 0.05% aqueous formic acid/methanol (gradient) | 230 nm and 240 nm | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the quantification of this compound, especially in complex biological matrices like plasma. nih.govcreative-proteomics.com LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity through techniques like selected reaction monitoring (SRM). mdpi.com

A rapid and sensitive LC-MS/MS method was developed to simultaneously determine berberine (B55584), palmatine, and this compound in rat plasma. nih.gov This method utilized a C18 column with a mobile phase of water (containing 0.1% formic acid) and acetonitrile (30:70, v/v) and detection via an electrospray ionization (ESI) source in positive ionization mode. nih.gov The precursor ion for this compound was observed at m/z 338.4, with a characteristic product ion at m/z 322.3. mdpi.com These methods are capable of detecting and quantifying very low concentrations of this compound, making them ideal for pharmacokinetic studies. researchgate.net

Table 3: LC-MS and LC-MS/MS Methods for this compound Quantification

| Matrix | Chromatographic Column | Mobile Phase | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Rat Plasma | C18 | Water (0.1% formic acid) and acetonitrile (30:70, v/v) | ESI Positive | Not specified | Not specified | nih.gov |

| Oncheong-Eum | Not specified | Not specified | Positive Ion Mode | 338.4 | 322.3 | mdpi.com |

Method Validation Parameters (e.g., Linearity, Precision, Recovery)

The validation of analytical methods is essential to ensure their reliability, accuracy, and reproducibility. globalresearchonline.net Key validation parameters, as defined by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, precision, accuracy (recovery), and specificity. europa.euajpaonline.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. wjarr.com For an HPTLC method quantifying this compound in Stephania glabra, a linear range of 280–1680 ng/spot with a correlation coefficient (r²) of ≥ 0.99 was established. ijrti.org An LC-MS/MS method for this compound in rat plasma showed linearity over a concentration range of 1.0–250.0 ng/mL. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu For an LC-MS/MS method, the intra- and inter-day precision values for this compound were less than 14.6%. nih.gov A UPLC-MS/MS method for 22 analytes, including this compound, reported intra- and interday precision RSD values ranging from 0.84% to 9.57%. mdpi.com

Recovery (Accuracy): Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. The percentage of the analyte recovered is then calculated. globalresearchonline.net An LC-MS/MS method for this compound reported deviations from the nominal concentration to be within ±4.0%. nih.gov A UPLC-MS/MS study showed accuracy ranging from 84.23% to 115.47%. mdpi.com

Table 4: Summary of Validation Parameters for this compound Quantification Methods

| Method | Analyte(s) | Linearity Range | Precision (RSD%) | Accuracy/Recovery | Reference |

| HPTLC-Densitometry | This compound, Palmatine, Magnoflorine | 280–1680 ng/spot (this compound) | Not specified | Not specified | ijrti.org |

| LC-MS/MS | Berberine, Palmatine, this compound | 1.0–250.0 ng/mL | < 14.6% (intra- and inter-day) | Within ±4.0% deviation | nih.gov |

| UPLC-MS/MS | 22 analytes including this compound | Not specified | 0.84% - 9.57% (intra- and inter-day) | 84.23% - 115.47% | mdpi.com |

| UHPLC-PDA | Magnoflorine, Berbamine, Columbamine, this compound, Palmatine, Berberine | 0.469–30 μg/mL (this compound) | Not specified | Not specified | akjournals.com |

Molecular Mechanisms of Action of Jatrorrhizine in Preclinical Models

Antimicrobial and Antiprotozoal Mechanisms

Jatrorrhizine has been reported to possess antimicrobial and antiprotozoal properties. nih.govnih.gov Its ability to counteract various pathogens is a significant area of research.

Antibacterial Action: Inhibition of Nucleic Acid Synthesis

This compound exhibits antibacterial activity through the inhibition of nucleic acid synthesis. It acts as a competitive inhibitor of DNA-dependent RNA polymerase, an enzyme crucial for transcription and replication. alfa-chemistry.com By targeting this enzyme, this compound effectively halts the synthesis of RNA, a vital process for bacterial survival and proliferation. This mechanism of action is a key contributor to its antibacterial effects.

Antifungal Efficacy

This compound has demonstrated notable antifungal properties against a variety of fungal species. e-jmi.orgresearchgate.net Studies have shown its effectiveness against dermatophytes and Candida species. researchgate.net The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane and the inhibition of enzymes essential for fungal growth and survival, such as chitinase (B1577495) and proteases. e-jmi.org By targeting these critical components, this compound compromises the structural integrity and metabolic functions of fungal cells.

One study found this compound to be the most effective among several tested alkaloids against various dermatophytes and two Candida species, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL. researchgate.net Another study highlighted its efficacy against several plant pathogenic fungi, inhibiting spore germination at a concentration of 5000 ppm. scilit.comresearchgate.net

| Fungal Species | Type | Inhibitory Effect | Reference |

| Various dermatophytes | Fungi | MIC ranging from 62.5 to 125 µg/mL | researchgate.net |

| Candida species | Yeast | MIC ranging from 62.5 to 125 µg/mL | researchgate.net |

| Bipolaris sp. | Plant Pathogenic Fungi | High inhibition of spore germination at 5000 ppm | scilit.comresearchgate.net |

| Fusarium udum | Plant Pathogenic Fungi | High inhibition of spore germination at 5000 ppm | scilit.comresearchgate.net |

| Curvularia sp. | Plant Pathogenic Fungi | High inhibition of spore germination at 5000 ppm | scilit.comresearchgate.net |

Antiprotozoal Activities

This compound has shown significant antiprotozoal activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. nih.govd-nb.infomedchemexpress.com Research has indicated its ability to inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum. d-nb.info For instance, in vitro studies have reported IC50 values of 4.2 and 1.61 μg/ml against these strains, respectively. d-nb.info Additionally, this compound has demonstrated activity against Babesia gibsoni, another protozoan parasite. d-nb.info

Anticancer Mechanisms in In Vitro and Animal Models

This compound has been extensively studied for its anticancer potential, demonstrating efficacy in various in vitro and in vivo models. nih.govresearchgate.net Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, modulation of the cell cycle, and regulation of pathways involved in cell proliferation and metastasis. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death, or apoptosis, and the modulation of the cell cycle. nih.govresearchgate.net

In several cancer cell lines, this compound has been shown to trigger apoptosis. For example, in breast cancer cells, it induces mitochondrial dysfunction, leading to the disruption of the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.govijpsonline.com This ultimately results in the activation of caspases, key enzymes in the apoptotic cascade. ijpsonline.com Similar apoptotic effects have been observed in colorectal cancer cells, where this compound treatment leads to a dose-dependent increase in apoptotic cells. nih.govdovepress.com

This compound also influences the cell cycle, arresting cancer cells at specific phases. In colorectal cancer cells, it has been found to cause cell cycle arrest in the S phase. nih.gov In cervical cancer cells, treatment with a plant extract containing this compound led to cell cycle arrest in the G0/G1 phase. ccamp.res.in This disruption of the normal cell cycle progression prevents cancer cells from proliferating uncontrollably.

| Cell Line | Cancer Type | Effect | Mechanism | Reference |

| MDA-MB-231 | Breast Cancer | Induction of apoptosis | Disruption of mitochondrial membrane potential, modulation of Bax/Bcl-2 | nih.govijpsonline.com |

| HCT-116 | Colorectal Cancer | Induction of apoptosis, S phase arrest | Dose-dependent increase in apoptosis | nih.govdovepress.com |

| HT-29 | Colorectal Cancer | Induction of apoptosis, S phase arrest | Dose-dependent increase in apoptosis | nih.govdovepress.com |

| CaSki | Cervical Cancer | G0/G1 phase arrest | - | ccamp.res.in |

Regulation of Cell Proliferation and Metastasis-Related Pathways

This compound has been shown to inhibit cancer cell proliferation and metastasis by modulating key signaling pathways. researchgate.netnih.gov A significant target is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.net

In colorectal cancer cells, this compound inhibits the Wnt/β-catenin pathway by reducing the expression of β-catenin and increasing the expression of GSK-3β. nih.gov This pathway is crucial for the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues. nih.gov By inhibiting this pathway, this compound can suppress metastasis.

A key aspect of EMT is the change in cell adhesion molecules, particularly the downregulation of E-cadherin and the upregulation of N-cadherin. frontiersin.org this compound has been found to reverse this trend in breast and colorectal cancer cells by increasing the expression of E-cadherin and decreasing the expression of N-cadherin. ijpsonline.comnih.gov This restoration of epithelial characteristics helps to inhibit the migratory and invasive capabilities of cancer cells.

| Cell Line | Cancer Type | Protein | Effect | Reference |

| MDA-MB-468 | Breast Cancer | E-cadherin | Upregulated | ijpsonline.com |

| MDA-MB-468 | Breast Cancer | N-cadherin | Downregulated | ijpsonline.com |

| HCT-116 | Colorectal Cancer | E-cadherin | Upregulated | nih.gov |

| HT-29 | Colorectal Cancer | E-cadherin | Upregulated | nih.gov |

| HT-29 | Colorectal Cancer | N-cadherin | Downregulated | nih.gov |

Anti-Angiogenic Effects

This compound has been shown to inhibit neovascularization, a critical process in tumor growth and metastasis. nih.gov In a preclinical model using BALB/C nude mice with xenografted metastatic melanoma, this compound reduced the formation of new blood vessels within the tumor. nih.gov This anti-angiogenic activity is partly attributed to its ability to induce cell cycle arrest and upregulate the expression of p21, p27, and p53. researchgate.net

Differential Apoptotic Roles in Cancer Versus Neuroprotection

This compound exhibits a dual role in apoptosis, promoting it in cancer cells while inhibiting it in neuronal cells, suggesting a potential for targeted therapeutic applications. nih.gov

In Cancer:

This compound induces apoptosis in various cancer cell lines. researchgate.net In human colorectal carcinoma cells (HCT-116 and HT-29), it promotes apoptosis by inducing nuclear morphological changes and activating the caspase family of proteins. nih.gov Specifically, it has been observed to up-regulate procaspase-9 in HCT-116 cells and lead to a significant decrease in PARP in both cell lines. nih.gov In breast cancer cells, this compound has been found to induce apoptosis by disrupting the mitochondrial membrane potential. researchgate.net Furthermore, in liver cancer cells (HepG2 and HCCLM3), this compound treatment led to a significant increase in apoptosis. tjpr.org This pro-apoptotic effect in cancer cells is a key mechanism behind its anti-tumor activity. researchgate.net

In Neuroprotection:

Conversely, this compound demonstrates anti-apoptotic and neuroprotective effects. nih.gov It has been shown to protect against hydrogen peroxide (H₂O₂)-induced cell injury in PC12 cells, a cell line used in neurological research. nih.gov The neuroprotective mechanism involves scavenging reactive oxygen species (ROS), attenuating the decrease in mitochondrial membrane potential, and inhibiting the activation of caspase-3. nih.gov In primary rat cortical neurons, this compound pretreatment markedly inhibited H₂O₂-induced neurotoxicity by attenuating the reduction in the Bcl-2/Bax ratio and inhibiting caspase-3 activation. benthamscience.com

Metabolic Regulatory Mechanisms

This compound has demonstrated significant potential in regulating various metabolic pathways, positioning it as a promising candidate for addressing metabolic disorders. nih.gov

Anti-Diabetic Pathways: α-glucosidase and Aldose Reductase Inhibition, Insulin (B600854) Secretion Modulation, Glucose Homeostasis

This compound exhibits hypoglycemic properties through multiple mechanisms. nih.gov It acts as an inhibitor of α-glucosidase and aldose reductase (AR), enzymes involved in carbohydrate digestion and the polyol pathway, respectively. nih.govresearchgate.net Inhibition of these enzymes helps to manage postprandial hyperglycemia. nih.gov Studies have shown that this compound can inhibit rat lens aldose reductase. researchgate.netgreenpharmacy.info

Furthermore, this compound modulates insulin secretion. In vitro studies using RINm5F cells demonstrated that this compound stimulates insulin secretion. nih.govresearchgate.net In vivo, it improves glucose tolerance and insulin sensitivity. nih.govspandidos-publications.com The compound also aids in glucose homeostasis by inhibiting hepatic gluconeogenesis and regulating glucose uptake and utilization. nih.gov This is achieved by upregulating the expression of key proteins in the insulin signaling pathway, including insulin receptor substrate 2 (IRS2), phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1), phosphorylated protein kinase B (p-AKT), and glucose transporters (GLUT4/1/2). nih.gov

Anti-Obesity and Hypolipidemic Actions: Hepatic Lipid Metabolism, LDLR Expression, Cellular Lipid Accumulation

This compound has shown notable anti-obesity and lipid-lowering effects. nih.gov It can reduce body weight in mice on a high-fat, high-cholesterol diet. nih.gov A key mechanism is the regulation of hepatic lipid metabolism. researchgate.net this compound downregulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS), which are crucial for fatty acid synthesis. spandidos-publications.comd-nb.info Concurrently, it upregulates the expression of peroxisome proliferator-activated receptor-α (PPAR-α) and carnitine palmitoyltransferase 1A (CPT1A), promoting fatty acid β-oxidation. spandidos-publications.comresearchgate.net

In HepG2 cells, this compound increases the expression of the hepatic low-density lipoprotein receptor (LDLR), which is responsible for clearing LDL cholesterol from the circulation. nih.gov This upregulation of LDLR, along with an increase in cholesterol 7α-hydroxylase (CYP7A1) expression, contributes to its antihypercholesterolemic effect by enhancing the utilization and excretion of cholesterol. nih.govchemfaces.com In preclinical models with hyperlipidemic hamsters, this compound administration led to a significant reduction in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, this compound treatment effectively reduces cellular lipid accumulation in the liver. nih.gov

Table 1: Effects of this compound on Lipid Metabolism Markers

| Marker | Effect | Implication |

| SREBP-1c | Downregulation | Inhibition of fatty acid synthesis. spandidos-publications.comd-nb.info |

| FAS | Downregulation | Inhibition of fatty acid synthesis. spandidos-publications.comd-nb.info |

| PPAR-α | Upregulation | Activation of fatty acid β-oxidation. spandidos-publications.comresearchgate.net |

| CPT1A | Upregulation | Activation of fatty acid β-oxidation. spandidos-publications.comresearchgate.net |

| LDLR | Upregulation | Increased clearance of LDL cholesterol. nih.gov |

| CYP7A1 | Upregulation | Enhanced conversion of cholesterol to bile acids. nih.govnih.gov |

Endoplasmic Reticulum Stress Modulation

This compound has been shown to improve endothelial function in diabetic and obese conditions by suppressing endoplasmic reticulum (ER) stress. nih.gov Chronic ER stress is linked to cellular dysfunction and the activation of pathways leading to oxidative stress, inflammation, and apoptosis. nih.gov this compound treatment helps to restore normal hepatocyte structure and reduces lipid droplets in the liver, indicating an amelioration of hepatic lipid accumulation and the associated ER stress. nih.gov

Cardioprotective and Anti-Fibrotic Mechanisms

This compound demonstrates significant cardioprotective and anti-fibrotic properties, particularly in the context of myocardial infarction (MI). nih.govnih.gov

In a mouse model of MI, administration of this compound led to a significant improvement in cardiac function. nih.govnih.gov It achieves this by reducing cardiomyocyte apoptosis and mitigating cardiac fibrosis. nih.govnih.gov The anti-apoptotic effect is mediated through the inhibition of the p53 signaling pathway, which involves the upregulation of Bcl-2 and downregulation of Bax. nih.govnih.gov

The anti-fibrotic mechanism of this compound involves the inhibition of the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway. nih.govnih.govresearchgate.net TGF-β1 is a key regulator of fibrosis, and its inhibition by this compound leads to a significant downregulation in the expression of collagen I and collagen III, which are major components of fibrotic tissue. nih.govnih.gov This suggests that this compound can help prevent the excessive deposition of extracellular matrix that characterizes cardiac fibrosis. nih.govmdpi.com

Table 2: Cardioprotective and Anti-Fibrotic Mechanisms of this compound

| Pathway/Molecule | Effect of this compound | Outcome |

| p53 Signaling Pathway | Inhibition | Reduced cardiomyocyte apoptosis. nih.govnih.gov |

| Bax | Downregulation | Reduced cardiomyocyte apoptosis. nih.govnih.gov |

| Bcl-2 | Upregulation | Reduced cardiomyocyte apoptosis. nih.govnih.gov |

| TGF-β1/Smad2/3 Pathway | Inhibition | Reduced cardiac fibrosis. nih.govnih.govresearchgate.net |

| Collagen I | Downregulation | Reduced cardiac fibrosis. nih.govnih.gov |

| Collagen III | Downregulation | Reduced cardiac fibrosis. nih.govnih.gov |

Suppression of Apoptosis (e.g., p53 pathway, Bax/Bcl-2 modulation)

This compound has demonstrated the ability to suppress apoptosis, or programmed cell death, through the modulation of key signaling pathways. scite.ai In a mouse model of myocardial infarction, this compound treatment was found to inhibit cardiomyocyte apoptosis by influencing the p53 signaling pathway. scite.ainih.gov This was evidenced by the reversal of changes in the levels of Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein. scite.ai

The p53 protein typically acts as a tumor suppressor by inducing apoptosis in response to cellular stress. mdpi.com It can activate the Bax gene, leading to the formation of pores in the mitochondrial membrane and the release of pro-apoptotic factors. mdpi.comthermofisher.com Bcl-2, on the other hand, can inhibit this process. nih.gov Studies have shown that this compound can attenuate the reduction of the Bcl-2/Bax ratio induced by oxidative stress in neuronal cells, further highlighting its anti-apoptotic properties. benthamscience.com

Table 1: Effect of this compound on Apoptosis Markers in a Myocardial Infarction Model

| Marker | Effect of Myocardial Infarction | Effect of this compound Treatment |

| p53 | Upregulation nih.gov | Downregulation scite.ainih.gov |

| Bax | Increased expression scite.ai | Reversed increase in expression scite.ai |

| Bcl-2 | Decreased expression scite.ai | Reversed decrease in expression scite.ai |

Inhibition of Fibrosis (e.g., TGF-β1/Smad2/3 pathways)

This compound has also been shown to inhibit fibrosis, the excessive formation of connective tissue, in preclinical models. nih.gov This effect is largely attributed to its ability to interfere with the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway, a key regulator of fibrosis. scite.ainih.gov

In a mouse model of myocardial infarction, this compound treatment significantly decreased the upregulation of TGF-β1 and the phosphorylation of Smad2/3 in the myocardium. nih.govresearchgate.net This led to a reduction in cardiac fibrosis, as evidenced by decreased collagen deposition. nih.gov The expression of collagen I and collagen III was also found to be downregulated by this compound treatment. scite.ai The TGF-β1/Smad pathway is a central driver of fibrosis in various organs, and its inhibition is a promising therapeutic strategy. frontiersin.orgijbs.com

Table 2: Impact of this compound on Fibrosis-Related Molecules

| Molecule | Effect of Myocardial Infarction | Effect of this compound Treatment |

| TGF-β1 | Upregulation nih.govresearchgate.net | Downregulation nih.govresearchgate.net |

| Smad2/3 | Upregulation nih.govresearchgate.net | Downregulation nih.govresearchgate.net |

| Collagen I | Increased expression scite.ai | Downregulation scite.ai |

| Collagen III | Increased expression scite.ai | Downregulation scite.ai |

Dermatological and Collagen Homeostasis Modulation

Promotion of Procollagen (B1174764) and Hyaluronic Acid Synthesis

In the context of dermatology, this compound has been found to positively influence collagen homeostasis. mdpi.comdoaj.org In studies using human dermal fibroblast cells, this compound was shown to induce the synthesis of procollagen and hyaluronic acid. mdpi.comdoaj.org This was achieved by increasing the gene expression of collagen type I alpha 2 (COL1A2) and hyaluronan synthase 2 (HAS2). mdpi.comresearchgate.net

Specifically, in UV-B irradiated cells, this compound treatment recovered the expression of COL1A2 and dose-dependently recovered the expression of HAS2. mdpi.com It also increased the expression of Transforming Growth Factor Beta 1 (TGFB1), which is known to regulate collagen synthesis. mdpi.comresearchgate.net

Regulation of Matrix Metalloproteinase Gene Expression

This compound also plays a role in regulating the expression of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading extracellular matrix proteins like collagen. mdpi.comnih.gov In human dermal fibroblast cells exposed to UV-B radiation, this compound treatment inhibited the gene expression of matrix metallopeptidase 1 (MMP-1) and matrix metallopeptidase 9 (MMP-9). mdpi.comdoaj.org

This inhibitory effect is partly mediated by the upregulation of TIMP metallopeptidase inhibitor 1 (TIMP-1), a natural inhibitor of MMP-1 and MMP-9. mdpi.comresearchgate.net By downregulating collagen-degrading enzymes and upregulating their inhibitors, this compound helps to preserve the integrity of the collagen matrix. mdpi.comresearchgate.net

Table 3: this compound's Influence on Dermatological Gene Expression

| Gene/Protein | Effect of UV-B Irradiation | Effect of this compound Treatment |

| COL1A2 | Decreased expression mdpi.com | Increased expression mdpi.com |

| HAS2 | Decreased expression mdpi.com | Increased expression mdpi.com |

| TGFB1 | Not specified | Increased expression mdpi.com |

| MMP-1 | Increased expression mdpi.com | Inhibited expression mdpi.comdoaj.org |

| MMP-9 | Increased expression mdpi.com | Inhibited expression mdpi.comdoaj.org |

| TIMP-1 | Not specified | Increased expression mdpi.comdoaj.org |

Neuropharmacological and Central Nervous System Activities

Neuroprotective Effects in Ischemic Injury and Neurodegenerative Models

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurological damage. nih.govtargetmol.comfrontiersin.org In models of hydrogen peroxide-induced injury in PC12 cells, a cell line used in neuroscience research, this compound pretreatment markedly elevated cell viability and the activity of antioxidant enzymes. nih.gov It also attenuated the activation of caspase-3, a key executioner of apoptosis. nih.gov

Furthermore, in primary rat cortical neurons, this compound inhibited hydrogen peroxide-induced neurotoxicity and attenuated the reduction in the Bcl-2/Bax ratio and caspase-3 activation. benthamscience.com These findings suggest that this compound's neuroprotective effects are, at least in part, due to its anti-oxidative and anti-apoptotic actions. benthamscience.comnih.gov The ability of this compound to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, also points to its potential in the context of neurodegenerative diseases like Alzheimer's disease. targetmol.comfrontiersin.orglifetechindia.com

Modulation of Adrenoreceptors (e.g., alpha-1, alpha-2)

This compound has been shown to interact with the adrenergic system by acting as a blocker of both alpha-1 and alpha-2 adrenoceptors. ncats.io This antagonistic activity at these receptor subtypes suggests a potential role in modulating physiological processes regulated by the sympathetic nervous system. ncats.ioresearchgate.net The blockade of alpha-adrenoceptors is a mechanism shared by various therapeutic agents used for conditions like hypertension. researchgate.net

Monoamine Oxidase Inhibition (MAO-A, MAO-B)

This compound is a documented inhibitor of both isoforms of monoamine oxidase (MAO), MAO-A and MAO-B. nih.govtargetmol.com MAO enzymes are crucial for the degradation of monoamine neurotransmitters. wikipedia.org MAO-A preferentially breaks down serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for phenethylamine. wikipedia.org Dopamine is a substrate for both enzymes. wikipedia.org

In studies using rat brain mitochondria, this compound demonstrated non-competitive inhibition of both MAO-A and MAO-B. nih.gov The inhibitory potency was significantly greater for MAO-A, with a reported half-maximal inhibitory concentration (IC50) of 4 μM, compared to an IC50 of 62 μM for MAO-B. nih.govtargetmol.com This dual inhibition suggests that this compound can increase the availability of several key neurotransmitters in the brain. nih.govwikipedia.org

Influence on Neurotransmitter Uptake (e.g., 5-HT, NE)

This compound affects neurotransmitter levels not only by inhibiting their breakdown but also by blocking their reuptake. medchemexpress.comnih.gov It has been identified as an inhibitor of "uptake-2" transporters, which include the organic cation transporters (OCTs) and plasma membrane monoamine transporter (PMAT). medchemexpress.comnih.govresearchgate.net These transporters are involved in the clearance of monoamines like serotonin (5-HT) and norepinephrine (NE). medchemexpress.com

In vitro experiments have quantified this inhibitory action. This compound was found to reduce 5-HT and NE uptake mediated by human OCT2 (hOCT2) and OCT3 (hOCT3) with IC50 values in the range of 0.1-1 μM. nih.govresearchgate.net It also inhibited PMAT-mediated uptake of 5-HT and NE with IC50 values between 1-10 μM. nih.govresearchgate.net Furthermore, it strongly inhibited PMAT-mediated MPP+ uptake, a model substrate, with an IC50 value of 1.05 μM. nih.gov Studies in mouse synaptosomes confirmed that this compound suppresses the uptake of 5-HT and NE in a concentration-dependent manner, highlighting the significant role of uptake-2 inhibition. nih.govresearchgate.net

| Transporter | Substrate(s) | This compound IC50 |

| hOCT2, hOCT3 | 5-HT, NE | 0.1-1 μM |

| hPMAT | 5-HT, NE | 1-10 μM |

| hPMAT | MPP+ | 1.05 μM |

Antiviral Activity and Mechanisms

This compound has demonstrated notable antiviral properties, specifically through the inhibition of neuraminidase, a key enzyme for the influenza virus. rsc.orgchemfaces.com Research has shown that this compound hydrochloride exhibits a potent inhibitory effect against the neuraminidase of the H7N9 avian influenza virus. rsc.orgresearchgate.net Neuraminidase is crucial for the release of new viral particles from infected cells, making it a prime target for antiviral drugs. acs.org

Molecular docking studies have been employed to elucidate the interaction between this compound and viral proteins at a molecular level. In the context of the influenza virus, docking simulations modeled the interaction between this compound and the H7N9 neuraminidase. rsc.orgresearchgate.net These studies revealed that this compound binds to the active site of the enzyme. rsc.org Interestingly, its binding position did not overlap with that of oseltamivir, a conventional neuraminidase inhibitor, suggesting a different interactive mechanism that could potentially be synergistic. rsc.orgresearchgate.net Analysis of the docking results indicated that hydrogen bonds and pi-pi interactions are likely important for the inhibition of the neuraminidase enzyme. rsc.org

Regarding SARS-CoV-2, the virus responsible for COVID-19, alkaloids with DNA-interacting properties, including this compound, have been suggested as potential agents against the virus. nih.gov The main protease (Mpro or 3CLpro) and the spike (S) protein are critical targets for inhibiting SARS-CoV-2 replication and entry into host cells. nih.govmdpi.commdpi.com While specific docking studies detailing the binding energy of this compound with the SARS-CoV-2 spike protein and Mpro were not found in the immediate search results, broader studies on alkaloids suggest their potential to interact with these key viral proteins. nih.gov For instance, molecular docking studies have shown that other alkaloids can bind to the active site of Mpro. nih.gov

Anti-inflammatory Mechanisms (e.g., Piezo1 signaling pathway)

This compound exerts anti-inflammatory effects through the modulation of specific signaling pathways, most notably the Piezo1 channel. nih.govfu-berlin.de The Piezo1 channel is a mechanosensitive ion channel that plays a significant role in the pathology of vascular inflammation. nih.govresearchgate.net

In vivo studies using a mouse model of carotid artery ligation demonstrated that this compound could reduce local vascular inflammation and the severity of intimal hyperplasia. nih.govresearchgate.net This protective effect was linked to its influence on the Piezo1 signaling pathway. nih.gov

In vitro experiments on human umbilical vein endothelial cells (HUVECs) further clarified this mechanism. fu-berlin.de In an inflammation model induced by hydrogen peroxide (H2O2), this compound treatment inhibited cell proliferation and migration and decreased the expression of pro-inflammatory factors. nih.govresearchgate.net Importantly, studies have shown that this compound reduces the expression of pro-inflammatory cytokines like IL-1β and IL-6. fu-berlin.de The anti-inflammatory effect of this compound is believed to be directly related to its ability to inhibit the activation of the Piezo1 channel. nih.govfu-berlin.de Further evidence for this mechanism comes from experiments where the addition of this compound to endothelial cells with a specific knockout of Piezo1 did not result in further significant inhibition of inflammatory processes, indicating that Piezo1 is a key target for this compound's vascular anti-inflammatory action. nih.govfu-berlin.de

Interaction with Membrane Transporters and Other Bioactive Compounds

Organic Cation Transporters (OCTs) and Organic Anion Transporting Polypeptides (OATPs)

This compound, as a quaternary isoquinoline (B145761) alkaloid, interacts with several solute carrier (SLC) transporters, particularly organic cation transporters (OCTs) and organic anion-transporting polypeptides (OATPs). nih.govtaylorandfrancis.comnih.govtandfonline.com These transporters are crucial for the movement of endogenous and exogenous substances across cell membranes, especially in key organs like the liver and kidneys. nih.govtaylorandfrancis.com

Studies have demonstrated that this compound is a substrate and an inhibitor for multiple human OCTs (hOCTs). taylorandfrancis.comtandfonline.com Specifically, it is recognized and transported by hOCT1, hOCT2, and hOCT3. tandfonline.comnih.gov The affinity for these transporters is high, as indicated by low micromolar Michaelis-Menten constants (Km). tandfonline.com For instance, this compound is a high-affinity substrate for OCTs. nih.gov Furthermore, it acts as a potent inhibitor of OCT2 and OCT3, with IC50 values of 2.31 ± 0.21 μM and 4.09 ± 1.2 μM, respectively. nih.gov The interaction with OCTs is not limited to human orthologs; rat organic cation transporter 2 (rOCT2) has been shown to be primarily responsible for the renal uptake of this compound in rats. researchgate.net

In addition to OCTs, the hepatic uptake of this compound involves OATPs. taylorandfrancis.comnih.govtandfonline.com Research on rat liver slices and isolated hepatocytes revealed that inhibitors of Oatp1b2 significantly reduced this compound uptake. nih.govtandfonline.comresearchgate.net Further investigations using human embryonic kidney 293 (HEK293) cells expressing specific human transporters identified OATP1B3 and OCT1 as key players in its hepatic uptake. nih.govtandfonline.comresearchgate.net The uptake of this compound by cells expressing OATP1B3 and OCT1 was a saturable process, with Km values of 8.20 ± 1.28 μM and 4.94 ± 0.55 μM, respectively. nih.govtandfonline.comresearchgate.net However, no significant transport was observed in cells expressing OATP1B1. nih.govtandfonline.com The intrinsic transport activity of this compound by OCT1 was found to be significantly higher than that by OATP1B3, suggesting OCT1 is likely the predominant transporter for its liver uptake. tandfonline.com

Another transporter that interacts with this compound is the plasma membrane monoamine transporter (PMAT). lifetechindia.commedchemexpress.com this compound strongly inhibits PMAT-mediated uptake of MPP+ with an IC50 value of 1.05 μM. lifetechindia.commedchemexpress.com It also reduces the uptake of serotonin (5-HT) and norepinephrine (NE) mediated by hOCT2, hOCT3, and hPMAT. lifetechindia.commedchemexpress.commedchemexpress.cn

This compound is also a substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which is known for its role in multidrug resistance. rjptonline.orgnih.gov The interaction with P-gp can limit the oral absorption of this compound. nih.gov

Table 1: Interaction of this compound with Membrane Transporters

| Transporter | Interaction Type | Species | Cell/System Used | Key Findings | Reference |

|---|---|---|---|---|---|

| hOCT1 | Substrate, Inhibitor | Human | MDCK-hOCT1 cells | High-affinity substrate and potent inhibitor. | tandfonline.com |

| hOCT2 | Substrate, Inhibitor | Human | MDCK-hOCT2 cells | High-affinity substrate; IC50 = 2.31 ± 0.21 μM. | tandfonline.comnih.gov |

| hOCT3 | Substrate, Inhibitor | Human | MDCK-hOCT3 cells | High-affinity substrate; IC50 = 4.09 ± 1.2 μM. | tandfonline.comnih.gov |

| rOCT2 | Substrate | Rat | Rat kidney slices, rOCT2-MDCK cells | Primarily responsible for renal uptake. | researchgate.net |

| OATP1B3 | Substrate | Human | OATP1B3-HEK293 cells | Saturable uptake with Km = 8.20 ± 1.28 μM. | nih.govtandfonline.com |

| OCT1 | Substrate | Human | OCT1-HEK293 cells | Saturable uptake with Km = 4.94 ± 0.55 μM; predominant hepatic uptake transporter. | nih.govtandfonline.com |

| P-gp | Substrate | Human, Mouse | Caco-2 monolayers, P-gp-knockout mice | Efflux transporter limiting oral absorption. | nih.gov |

| PMAT | Inhibitor | Human | hPMAT-transfected cells | Strong inhibitor with IC50 = 1.05 μM for MPP+ uptake. | lifetechindia.commedchemexpress.com |

Synergistic and Antagonistic Effects with Co-occurring Alkaloids (e.g., Berberine (B55584), Coptisine (B600270), Palmatine)

This compound is often found in medicinal plants alongside other protoberberine alkaloids like berberine, coptisine, and palmatine (B190311). mdpi.comtandfonline.com The co-existence of these alkaloids can lead to complex interactions, resulting in synergistic or antagonistic effects.

Conversely, antagonistic effects have also been reported, such as between "coptisine and epiberberine". nih.gov The nature of the interaction—whether synergistic, additive, or antagonistic—can vary depending on the specific alkaloids combined and their respective concentrations. nih.gov For example, in the context of anti-diabetic effects, it is noted that berberine, coptisine, and palmatine also possess such properties, and the synergy between these and this compound is of significant interest. nih.govfrontiersin.org One study on the traditional Chinese medicine formula Gegen-Qinlian Decoction found that the presence of other herbal components, specifically from Gan-Cao (licorice), significantly improved the bioavailability of alkaloids from Huang-Lian (Coptis chinensis), including this compound and berberine. frontiersin.org

Binding Affinity with Macromolecules (e.g., DNA, Human Serum Albumin)

This compound demonstrates significant binding affinity for important biological macromolecules, including deoxyribonucleic acid (DNA) and human serum albumin (HSA), which influences its distribution and mechanism of action.

The interaction between this compound and HSA has been extensively studied using spectroscopic and molecular modeling techniques. researchgate.netnih.govcapes.gov.brnih.gov These studies reveal that this compound binds to HSA, forming a complex primarily through a static quenching mechanism. researchgate.netnih.gov The binding affinity is moderate, with binding constants (K) in the order of 10⁴ L·mol⁻¹. researchgate.netnih.govcapes.gov.br Specifically, binding constants have been reported as 7.278 x 10⁴, 6.526 x 10⁴, and 5.965 x 10⁴ L·mol⁻¹ at 296, 303, and 310 K, respectively. nih.govcapes.gov.braminer.org Thermodynamic analysis indicates that the binding process is spontaneous, with electrostatic interactions and hydrogen bonds playing a major role. researchgate.netnih.govcapes.gov.brnih.gov Site-specific binding studies have shown that this compound primarily binds to site I (the warfarin-binding site) within the subdomain IIA of HSA, though some studies also point to binding within the hydrophobic pocket of subdomain IIIA (site II). researchgate.netnih.govcapes.gov.brnih.gov This binding can induce conformational changes in the secondary structure of HSA. nih.govcapes.gov.br

This compound has also been found to bind to DNA. nih.gov Specifically, it has been identified as a triplex DNA-binding agent. nih.gov This interaction is a potential pathway for its cytotoxic and anticancer effects. For instance, a this compound-Platinum(II) complex has been shown to promote DNA damage in cancer cells. nih.gov The binding of this compound and other protoberberine alkaloids to DNA is an area of active research, with implications for their pharmacological activities. nih.gov

Table 2: Binding Parameters of this compound with Human Serum Albumin (HSA)

| Temperature (K) | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | Thermodynamic Parameters | Binding Site | Reference |

|---|---|---|---|---|---|

| 296 | 7.278 x 10⁴ | ~1 | ΔH⁰ = -10.891 kJ·mol⁻¹, ΔS⁰ = 56.267 J·mol⁻¹K⁻¹ | Site I (Subdomain IIA) | nih.govcapes.gov.br |

| 299 | 4059 | ~1 | ΔH = -12.25 kJ·mol⁻¹, ΔS = 28.17 J·mol⁻¹K⁻¹ | Tryptophan residue vicinity | nih.gov |

| 303 | 6.526 x 10⁴ | ~1 | - | Site I (Subdomain IIA) | nih.govcapes.gov.br |

| 304 | 1438 | ~1 | - | Tryptophan residue vicinity | nih.gov |

| 310 | 5.965 x 10⁴ | ~1 | - | Site I (Subdomain IIA) | nih.govcapes.gov.br |

| Physiological (pH 7.4) | 10⁴ order | - | ΔH < 0, ΔS > 0 | Subdomain IIIA | researchgate.net |

Structure Activity Relationship Sar Studies of Jatrorrhizine and Its Derivatives

Influence of Substituent Modifications on Bioactivity

The potency and selectivity of jatrorrhizine derivatives are significantly influenced by the nature and placement of various substituents on its tetracyclic ring system.

Oxygen Functionality and Position

The arrangement of oxygen-containing functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the A and D rings of the protoberberine skeleton is a critical determinant of biological activity. muni.czmdpi.com this compound itself possesses hydroxyl and methoxy groups at positions C-3, C-2, C-9, and C-10, respectively. nih.gov Studies comparing this compound with other protoberberine alkaloids like berberine (B55584), palmatine (B190311), and coptisine (B600270), which differ in their substitution patterns at these positions, reveal that these variations lead to different biological properties. nih.gov For instance, shifting the oxygen-containing substituents on the D-ring from positions C-9 and C-10 to C-10 and C-11 has been shown to result in a significant increase in certain activities. muni.cz

Alkyl Substitutions (e.g., C-8, C-13)

Introducing alkyl groups at the C-8 and C-13 positions of the this compound core has been explored to enhance its bioactivity, particularly its antimicrobial and cytotoxic effects. mdpi.com SAR studies on related protoberberine alkaloids like berberine have demonstrated that the introduction of lipophilic alkyl chains at these positions can increase potency. mdpi.comresearchgate.net For example, the antimicrobial activity of 8-alkylpalmatine derivatives was found to increase with the length of the alkyl chain, peaking at an eight-carbon chain (octyl), and then gradually decreasing. researchgate.net Similarly, 13-alkyl-substituted analogs of berberine and palmatine showed significantly enhanced activity against Staphylococcus aureus compared to the parent compounds. researchgate.net These findings suggest that increasing the lipophilicity at these positions can improve cell membrane permeability and interaction with molecular targets. mdpi.com

Structural Features Dictating Specific Pharmacological Profiles